2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound features a pyrazolo[3,4-d]pyrimidin-4-yl core substituted with a fluorophenyl group and a trifluoromethylphenyl group, connected through a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-4-yl core. This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and β-diketones or β-ketoesters. The fluorophenyl group is introduced through a halogenation reaction, followed by a nucleophilic aromatic substitution. The trifluoromethylphenyl group is often introduced using trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioacetamide group can be oxidized to a sulfoxide or sulfone.
Reduction: : The pyrazolo[3,4-d]pyrimidin-4-yl core can undergo reduction reactions.
Substitution: : The fluorophenyl and trifluoromethylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced pyrazolo[3,4-d]pyrimidin-4-yl derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors or other therapeutic agents.
Industry: : It can be used in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the pyrazolo[3,4-d]pyrimidin-4-yl core and the trifluoromethylphenyl group. Similar compounds might include other pyrazolo[3,4-d]pyrimidines or thioacetamides with different substituents. These compounds may have varying biological activities and applications based on their structural differences.
List of Similar Compounds
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl derivatives
N-(3-(trifluoromethyl)phenyl)acetamide derivatives
Other thioacetamide-containing compounds
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-13-4-6-15(7-5-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-3-1-2-12(8-14)20(22,23)24/h1-9,11H,10H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHJEDGDXQWXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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